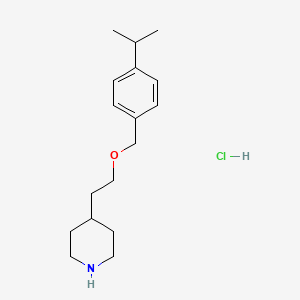

![molecular formula C14H20ClF2NO B1397578 3-{2-[(2,6-Difluorobenzyl)oxy]ethyl}piperidine hydrochloride CAS No. 1219964-54-1](/img/structure/B1397578.png)

3-{2-[(2,6-Difluorobenzyl)oxy]ethyl}piperidine hydrochloride

説明

INTRODUCTION 3-{2-[(2,6-Difluorobenzyl)oxy]ethyl}piperidine hydrochloride, also known as DFBP, is a synthetic compound of the piperidine family. It is a white or off-white crystalline powder that is soluble in water and other polar solvents. It has a molecular weight of 327.3 g/mol and a melting point of 109-112°C. DFBP has been widely used in the laboratory for its ability to act as a chiral auxiliary in asymmetric synthesis, as a ligand for transition metal complexes, and as a catalyst for organic reactions. SYNTHESIS METHOD DFBP can be synthesized from the reaction of 2,6-difluorobenzaldehyde and N-methylpiperidine in the presence of an acid catalyst. The reaction proceeds in two steps: first, the aldehyde is oxidized to an acid, and then the acid is reacted with the piperidine to form the desired product. The reaction is typically carried out in an inert atmosphere and can be monitored by thin-layer chromatography (TLC). SCIENTIFIC RESEARCH APPLICATIONS DFBP has been used in a variety of scientific research applications, including asymmetric synthesis, transition metal complexation, and organic reactions. In asymmetric synthesis, DFBP acts as a chiral auxiliary, allowing for the selective synthesis of one enantiomer over the other. It has been used in the synthesis of various pharmaceuticals, such as antifungal agents and anti-cancer drugs. In transition metal complexation, DFBP can be used as a ligand to form complexes with transition metals. These complexes can be used for a variety of applications, such as catalysis, electrochemistry, and magnetic resonance imaging (MRI). In organic reactions, DFBP can be used as a catalyst for a variety of reactions, such as Diels-Alder reactions and Michael additions. The catalytic activity of DFBP is due to its ability to form a covalent bond with the substrate, thus allowing for the selective synthesis of the desired product. MECHANISM OF ACTION DFBP acts as a chiral auxiliary in asymmetric synthesis, as a ligand for transition metal complexes, and as a catalyst for organic reactions. In asymmetric synthesis, DFBP acts as a chiral auxiliary, allowing for the selective synthesis of one enantiomer over the other. In transition metal complexation, DFBP acts as a ligand to form complexes with transition metals. In organic reactions, DFBP acts as a catalyst by forming a covalent bond with the substrate, thus allowing for the selective synthesis of the desired product. BIOCHEMICAL AND PHYSIOLOGICAL EFFECTS DFBP has not been studied extensively for its biochemical and physiological effects. However, it is known to be toxic in high doses, and should be handled with care. ADVANTAGES AND LIMITATIONS FOR LAB EXPERIMENTS DFBP has a number of advantages for lab experiments. It is relatively inexpensive, and can be easily synthesized from commercially available starting materials. It is also highly soluble in polar solvents, making it easy to work with in the lab. However, DFBP also has some limitations. It is toxic in high doses, and should be handled with care. It is also not as effective as other chiral auxiliaries, such as tartaric acid, in asymmetric synthesis. FUTURE DIRECTIONS There are a number of potential future directions for research on DFBP. These include further studies on its biochemical and physiological effects, as well as its potential applications in other areas, such as drug delivery and nanotechnology. Additionally, research could be conducted to improve its effectiveness as a chiral auxiliary in asymmetric synthesis. Finally, research could be conducted to develop new synthetic methods for the synthesis of DFBP and its derivatives.

科学的研究の応用

Environmental Impact of Related Compounds

Parabens, structurally related to the compound , are used as preservatives in various products. Their presence in aquatic environments has been extensively studied due to their weak endocrine-disrupting capabilities. Although they are biodegradable, parabens are ubiquitous in surface water and sediments. This prevalence raises concerns about their environmental impact and the need for further studies on their behavior and fate in aquatic ecosystems (Haman, Dauchy, Rosin & Munoz, 2015).

Role in Treatment of Organic Pollutants

Redox mediators, including compounds structurally similar to 3-{2-[(2,6-Difluorobenzyl)oxy]ethyl}piperidine hydrochloride, play a crucial role in the degradation of recalcitrant organic pollutants in wastewater. These mediators enhance the efficiency of oxidoreductive enzymes, broadening their substrate range and effectiveness. This enzymatic approach holds potential for remediation and transformation of various pollutants, indicating the significance of these compounds in environmental applications (Husain & Husain, 2007).

Antioxidant Activity

The antioxidant capacity of compounds structurally similar to the one has been a topic of research, particularly concerning their interaction with reactive species. Understanding these reaction pathways is crucial for evaluating the antioxidant capacity and potential therapeutic applications of these compounds (Ilyasov, Beloborodov, Selivanova & Terekhov, 2020).

Reactivity and Transformation

Studies have focused on the reactivity of similar compounds, particularly piperidine derivatives, in nucleophilic aromatic substitution reactions. These reactions are essential for understanding the chemical behavior and potential applications of these compounds in various fields, including pharmaceuticals and materials science (Pietra & Vitali, 1972).

Enhancement of Bioavailability

Piperidine derivatives, such as donepezil hydrochloride, have shown the ability to enhance the bioavailability of therapeutic drugs and phytochemicals. This property is attributed to the effect of these compounds on the ultrastructure of intestinal brush border, making them significant in pharmaceutical applications (Román & Rogers, 2004).

Therapeutic Potential

Piperidine and its derivatives are explored extensively for their therapeutic potential. The versatility of the piperazine moiety in drugs highlights the significance of structural modifications to the piperidine nucleus in discovering new therapeutic agents (Rathi, Syed, Shin & Patel, 2016).

特性

IUPAC Name |

3-[2-[(2,6-difluorophenyl)methoxy]ethyl]piperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19F2NO.ClH/c15-13-4-1-5-14(16)12(13)10-18-8-6-11-3-2-7-17-9-11;/h1,4-5,11,17H,2-3,6-10H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMFIXJDZYOHVSK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)CCOCC2=C(C=CC=C2F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20ClF2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(2-{[4-(tert-Butyl)benzyl]oxy}ethyl)piperidine hydrochloride](/img/structure/B1397496.png)

![3-[(2,4-Dibromophenoxy)methyl]pyrrolidine hydrochloride](/img/structure/B1397500.png)

![4-[2-(2,5-Dichlorophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1397503.png)

![2-[2-(2-Isopropylphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1397504.png)

![2-{2-[2-(sec-Butyl)phenoxy]ethyl}piperidine hydrochloride](/img/structure/B1397505.png)

![3-{[2-(sec-Butyl)phenoxy]methyl}pyrrolidine hydrochloride](/img/structure/B1397507.png)

![4-[2-(2,4-Dimethylphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1397508.png)

![3-[2-(2,3-Dimethylphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1397509.png)

![3-[2-(2,5-Dimethylphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1397511.png)

![3-[2-(3,4-Dichlorophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1397513.png)

![3-[(3,4-Dichlorophenoxy)methyl]pyrrolidine hydrochloride](/img/structure/B1397514.png)

![2-{2-[3-(tert-Butyl)phenoxy]ethyl}piperidine hydrochloride](/img/structure/B1397516.png)

![3-[2-(4-Ethoxyphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1397518.png)